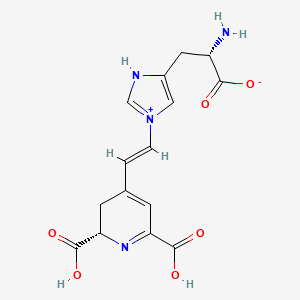
Muscaaurin VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Musca-aurin VII is a non-proteinogenic alpha-amino acid.
Aplicaciones Científicas De Investigación
1. Structural Insights in Receptor Research
In a study on the M3 muscarinic acetylcholine receptor, a disulfide cross-linking strategy was employed to understand the structure of the receptor in its inactive and active states. This research identified amino acid residues in transmembrane domains that are closely located, providing insights into the receptor's activation mechanism and structural orientation (Hamdan et al., 2002).
2. Alteration of Betaxanthin Patterns
A study on Beta vulgaris var. lutea's hairy root cultures highlighted the presence of muscaaurin VII along with other betaxanthins. This research showed how the administration of different amino acids could alter the betaxanthin composition, contributing to our understanding of plant biochemistry and potential applications in plant-based studies (Hempel & Böhm, 1997).
3. Clinical Characteristics in Genetic Disorders
This compound has been referenced in the study of Mucopolysaccharidosis (MPS) type VII, a neurometabolic disorder. This research provided quantitative data on survival and diagnostic delay, contributing significantly to the understanding of MPS VII's clinical characteristics and management (Zielonka et al., 2017).
4. Muscarinic Receptors in Therapeutics
Research on muscarinic receptors, including the M3 muscarinic acetylcholine receptor, has implications in therapeutics, particularly in the management of overactive bladder (OAB). This study contributes to the understanding of how muscarinic receptors function and their potential in developing new treatments (Hegde, 2006).
Propiedades
Número CAS |
81943-08-0 |
|---|---|
Fórmula molecular |
C15H16N4O6 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-[(E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4-yl]ethenyl]-1H-imidazol-3-ium-5-yl]propanoate |
InChI |
InChI=1S/C15H16N4O6/c16-10(13(20)21)5-9-6-19(7-17-9)2-1-8-3-11(14(22)23)18-12(4-8)15(24)25/h1-3,6-7,10,12H,4-5,16H2,(H3,20,21,22,23,24,25)/b2-1+/t10-,12-/m0/s1 |
Clave InChI |
OROLDOQHKPWCGQ-INISDOFMSA-N |
SMILES isomérico |
C1[C@H](N=C(C=C1/C=C/[N+]2=CNC(=C2)C[C@@H](C(=O)[O-])N)C(=O)O)C(=O)O |
SMILES |
C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O |
SMILES canónico |
C1C(N=C(C=C1C=C[N+]2=CNC(=C2)CC(C(=O)[O-])N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


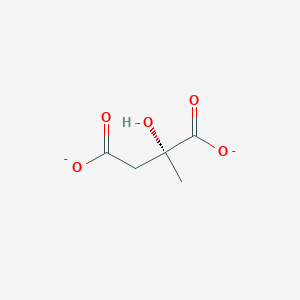

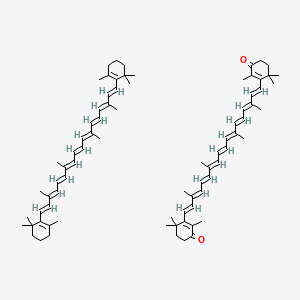
![(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid](/img/structure/B1239818.png)

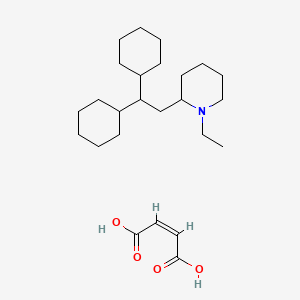
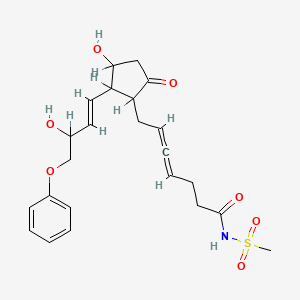
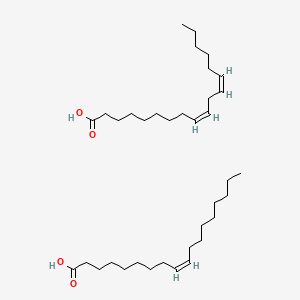
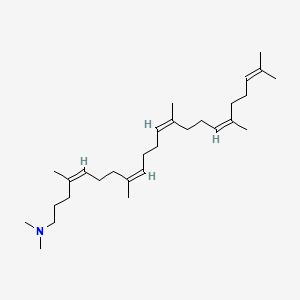
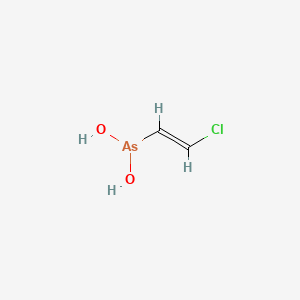
![[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239828.png)

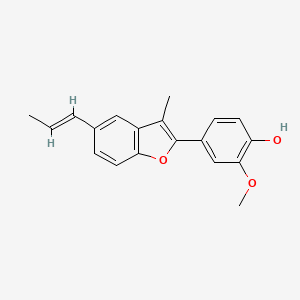
![[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate](/img/structure/B1239831.png)
